3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-9-16(20-13(2)19-12)23-14-5-3-7-21(11-14)17(22)18-10-15-6-4-8-24-15/h4,6,8-9,14H,3,5,7,10-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEHNOPLVWPYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is a synthetic compound with potential biological activities. Its structure features a piperidine ring linked to a pyrimidine moiety and a thiophene group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 317.4 g/mol
- CAS Number : 2034431-70-2
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, such as:
- Antiviral Activity : Some derivatives have shown promising antiviral effects, particularly against viral replication processes.
- Antimicrobial Properties : The compound may possess activity against various bacterial strains and could be explored for its potential as an antimicrobial agent.
Antiviral Activity
A study highlighted that related compounds demonstrated effective inhibition of viral replication at low micromolar concentrations. For instance, certain pyrimidine derivatives achieved EC50 values significantly lower than traditional antiviral agents, suggesting enhanced potency .
Antimicrobial Efficacy
In vitro assays have been conducted to evaluate the antimicrobial properties of similar piperidine derivatives. One notable study reported that certain analogs exhibited minimum inhibitory concentrations (MIC) in the range of 4–6.25 µg/mL against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis infections .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, derivatives have been shown to affect the PI3K/Akt/mTOR pathway, leading to apoptosis in various cancer cell lines.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
Another promising application is in neuroprotection. Research indicates that the compound may help protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism likely involves modulation of neuroinflammatory responses and enhancement of neurotrophic factors.
Agricultural Science
Pesticidal Activity
The unique structure of this compound positions it as a potential pesticide. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control while minimizing damage to non-target organisms. Field trials are necessary to assess its efficacy and environmental impact.
Herbicide Development
In addition to its pesticidal properties, this compound may serve as a herbicide. Research into its mechanism of action suggests it could inhibit key enzymes involved in plant growth regulation, providing a new tool for weed management.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. Its presence can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Nanotechnology Applications
In nanotechnology, this compound can be utilized as a ligand in the synthesis of nanoparticles. Its ability to stabilize metal nanoparticles opens avenues for applications in catalysis and sensor technology.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules (listed in ) to highlight key differences in physicochemical properties and hypothetical pharmacological profiles.
Structural and Functional Group Analysis
| Compound Name (Reference ID) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₆H₂₁N₃O₂S | 319.43 | Piperidine, pyrimidinyloxy, thiophenemethyl |
| N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide | C₉H₁₂N₃O₂S | 226.29 | Piperidinone, thiazole, carboxamide |
| 2-(4-Chlorophenoxy)-N-methylpropanamide | C₁₀H₁₂ClNO₂ | 213.65 | Phenoxy, propanamide, chlorophenyl |
| 3-[(2,6-Dimethylpyrimidin-4-yl)(methyl)amino]cyclobutan-1-ol | C₁₁H₁₈N₄O | 234.29 | Cyclobutanol, pyrimidinylamino |
Key Comparisons
Piperidine vs. Piperidinone (Target vs. ’s thiazole (vs. thiophene in the target) introduces an additional nitrogen atom, which may alter electronic properties and binding affinity to targets like kinases or proteases.
Pyrimidinyloxy vs. Phenoxy (Target vs. ): The target’s pyrimidinyloxy group offers a larger, planar structure for π-π interactions compared to ’s chlorophenoxy group. The dimethyl substituents on the pyrimidine may enhance lipophilicity (predicted logP: ~2.5 vs. ~2.1 for ).
Thiophenemethyl vs. Cyclobutanol (Target vs. ): The thiophene in the target provides metabolic resistance compared to ’s strained cyclobutanol ring, which may confer instability under physiological conditions. ’s methylamino linkage to pyrimidine allows for stronger hydrogen bonding, whereas the target’s ether linkage prioritizes steric effects.
Hypothetical Pharmacological Implications
- Target Selectivity : The thiophene and pyrimidinyloxy groups may favor interactions with CNS targets (e.g., serotonin or dopamine receptors) over the antimicrobial activity seen in sulfonamide analogs like or .
- Metabolic Stability: The thiophene’s electron-rich nature could reduce oxidative metabolism compared to ’s chlorophenoxy group, which is prone to CYP450-mediated dehalogenation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core. A common approach is coupling a pre-synthesized pyrimidine derivative (e.g., 6-amino-1,3-dimethyluracil) with a thiophene-containing intermediate under nucleophilic substitution conditions. Key parameters include:
- Temperature : Reactions often proceed at 80–100°C to facilitate ring closure .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Pd-based catalysts or mild bases (e.g., K₂CO₃) improve coupling efficiency .
- Purity Control : Post-synthesis purification via silica gel chromatography or recrystallization is critical, with yields ranging from 60–95% depending on stepwise optimization .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine and thiophene moieties. For example, thiophene protons resonate at δ 6.8–7.2 ppm, while pyrimidine methyl groups appear at δ 2.4–2.6 ppm .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry; similar compounds (e.g., thienopyrimidine derivatives) show planar fused-ring systems .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer :
- Kinase Inhibition : Use ATP-binding assays (e.g., LanthaScreen® Eu Kinase Binding) to test inhibition of kinases like EGFR or VEGFR2, given structural similarities to known inhibitors .
- Cell Viability : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. IC₅₀ values <10 µM indicate potential therapeutic relevance .
- Enzyme-Linked Assays : Test for COX-2 or CYP450 inhibition due to the compound’s heterocyclic motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Structural Variants : Minor substituent changes (e.g., fluorobenzyl vs. chlorobenzyl groups) alter target affinity. Compare IC₅₀ values of analogs using standardized assays .
- Assay Conditions : pH, co-solvents (e.g., DMSO concentration), and cell passage number affect results. Replicate studies under controlled conditions .
- Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan®) to identify non-specific interactions .
Q. What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Substitute the pyrimidine’s methyl groups with halogens or bulkier substituents to probe steric effects .
- Linker Optimization : Replace the piperidine-carboxamide linker with a sulfonamide or ester to assess flexibility and hydrogen-bonding capacity .
- Bioisosteres : Replace the thiophene with furan or pyrrole to evaluate aromatic stacking interactions .
Q. How can metabolic stability and in vivo pharmacokinetics be assessed for this compound?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Half-life >30 min suggests favorable metabolic stability .
- Pharmacokinetic Profiling : Administer orally (10 mg/kg) to rodents; collect plasma at intervals (0–24 hr) to calculate AUC, Cmax, and bioavailability. Piperidine derivatives often show moderate oral absorption (F ≈ 20–40%) .
- Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target organs .
Q. What safety and handling protocols are recommended for this compound?
- Methodological Answer :
- Toxicity Classification : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at –20°C under argon to prevent hydrolysis of the carboxamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
